molecular formula C17H21N3O3S B2974208 N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide CAS No. 681267-14-1

N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide

Cat. No. B2974208
CAS RN: 681267-14-1
M. Wt: 347.43
InChI Key: OQWKLKIUDSTWFP-UHFFFAOYSA-N
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Description

“N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide” is a chemical compound . It has a molecular weight of 399.43900 . The molecular formula is C20H18FN3O3S .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 399.43900 . The density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis and Structure

Compound X can be synthesized through specific reactions involving β-alanines or their derivatives. For instance, the reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate yields 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones . The combined spectral data from NMR and IR analyses provide valuable insights into its structure.

Potential Applications

Let’s explore six unique applications of Compound X:

a. NF-κB Inhibition: Compound X may serve as an NF-κB inhibitor. NF-κB plays a critical role in regulating immune responses and inflammation. Inhibiting NF-κB could be beneficial in anticancer drug research .

b. Retinoid Nuclear Modulation: Certain derivatives of Compound X (let’s call them “Modulators B”) exhibit retinoid nuclear modulation properties. These modulators are relevant for treating metabolic and immunological diseases .

c. Anti-Inflammatory Effects: Lipopolysaccharide (LPS)-induced inflammatory mediators (referred to as “Mediators C and D”) derived from Compound X might have a positive impact on brain disorders. Neuroinflammation involving microglial activation is a key factor in the pathogenesis of such diseases .

d. Heterocyclic Scaffold for Drug Design: The pyrimidine skeleton found in Compound X is commonly present in pharmaceuticals, fungicides, and herbicides. Researchers can explore modifications of this scaffold for drug design .

properties

IUPAC Name

N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-4-5-16(21)18-17-14-9-24(22,23)10-15(14)19-20(17)13-7-6-11(2)12(3)8-13/h6-8H,4-5,9-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWKLKIUDSTWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide

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